N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Description
This compound features a benzamide core substituted at the 4-position with a 1H-imidazole ring. The imidazole’s 2-position is modified with a sulfanyl-linked carbamoylmethyl group, which is further connected to a 4-methoxyphenylmethyl moiety. The benzamide’s nitrogen is substituted with a furan-2-ylmethyl group, introducing aromatic heterocyclic diversity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-32-21-10-4-18(5-11-21)15-27-23(30)17-34-25-26-12-13-29(25)20-8-6-19(7-9-20)24(31)28-16-22-3-2-14-33-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFKPBQWNUQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the imidazole ring through a cyclization reaction. The furylmethyl group is then attached via a nucleophilic substitution reaction, and the methoxybenzylamine moiety is introduced through an amide coupling reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds exhibit antimicrobial and anticancer properties, which may extend to this compound.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess significant antibacterial activity. For instance, thiazole derivatives have demonstrated efficacy against various pathogens, suggesting that the imidazole and furan components might enhance antimicrobial properties through specific interactions with bacterial enzymes or receptors .
Anticancer Research
The compound's potential in oncology is also noteworthy. Similar compounds have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the imidazole ring is particularly relevant as it is known to interact with multiple biological targets associated with cancer progression .
Case Studies
Several case studies highlight the applications of structurally related compounds:
- Antimicrobial Efficacy : A study on thiazole derivatives revealed significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the side chains could enhance efficacy against resistant strains .
- Anticancer Properties : Research on imidazole-containing compounds has shown promising results in inhibiting cancer cell lines, suggesting that N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide may exhibit similar effects due to its structural characteristics .
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Core Heterocycles and Substitution Patterns
- Imidazole vs.
- Sulfanyl vs. Sulfoxide/Sulfonamide : The sulfanyl (-S-) group in the target compound contrasts with sulfoxide () and sulfonamide () moieties. Sulfanyl groups are less polar but more metabolically stable than sulfoxides, which are prone to further oxidation .
Aromatic Substituents
Biological Activity
N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be described by its molecular formula and a molecular weight of 482.6 g/mol. Its structure includes a furan moiety, an imidazole ring, and a methoxyphenyl group, which are critical for its biological activity.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazole and furan rings have shown cytotoxic effects against various cancer cell lines. A study reported that compounds with an imidazole core demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that structural modifications can enhance activity against specific targets .
2. Antimicrobial Properties
The presence of the furan and methoxy groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications in the side chains can lead to improved antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cytotoxicity : The imidazole ring may interact with cellular targets involved in proliferation and apoptosis.
- Antimicrobial Action : The furan moiety is known to disrupt bacterial cell membranes, enhancing the compound's antimicrobial properties.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of imidazole-containing compounds on breast cancer cells. The results showed that substituents on the imidazole ring significantly affected cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing thiazole-based compounds for their antibacterial properties. The findings indicated that certain structural features, such as electron-donating groups on the aromatic rings, enhanced activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Imidazole Derivative | 1.61 | Induces apoptosis via mitochondrial pathway |
| Antimicrobial | Thiazole Derivative | 23.30 | Disrupts cell membrane integrity |
| Antiviral | Furan Derivative | <100 | Inhibits viral replication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
